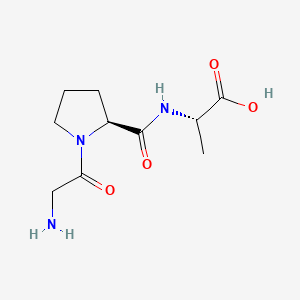

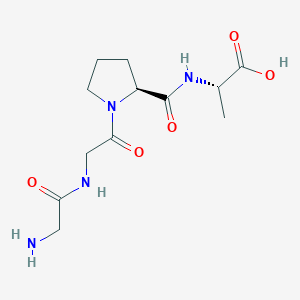

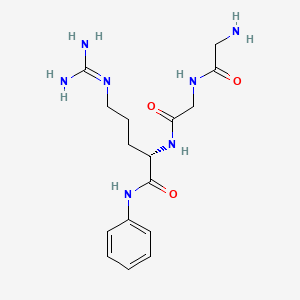

![molecular formula C12H10ClN3O2 B1336878 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole CAS No. 384367-10-6](/img/structure/B1336878.png)

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, also known as 4CDMPI, is a pyrimidine-based heterocyclic compound with a wide range of applications in scientific research. Its structure consists of an indole ring fused with a pyrimidine ring, and it is substituted with two methoxy groups and a chlorine atom. 4CDMPI has a wide range of applications in the fields of biochemistry and physiology, and it has been used extensively in laboratory experiments.

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole. Here is a comprehensive analysis focusing on unique applications:

Cancer Treatment

Indole derivatives have been shown to possess anticarcinogenic properties and can inhibit human prostate cancer cells . This suggests that our compound may have potential applications in cancer therapy, particularly in targeting prostate cancer.

Estrogen Metabolism

Some indole derivatives act as beneficial promoters of estrogen metabolism in humans . This indicates that 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole could be researched for its effects on estrogen metabolism, which could have implications for conditions related to estrogen levels.

Antiviral Activity

Indole derivatives have been found to possess antiviral activities . Therefore, our compound might be explored for its potential use in treating viral infections.

Anti-inflammatory and Anti-HIV Properties

These compounds also exhibit anti-inflammatory and anti-HIV activities , suggesting possible research avenues for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole in these areas.

Antioxidant Properties

Indole derivatives are known for their free radical scavenging activities , which could make our compound a candidate for antioxidant applications.

Agricultural Applications

Derivatives of indole such as indole-3-acetic acid are known plant growth regulators . Research into 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole could extend into agricultural science to explore its potential as a growth-promoting agent.

properties

IUPAC Name |

4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTJYVLZFZPVOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

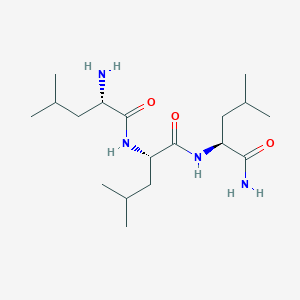

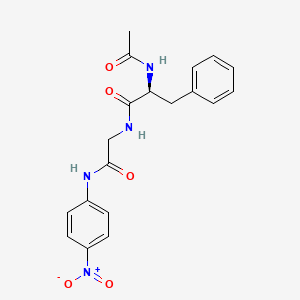

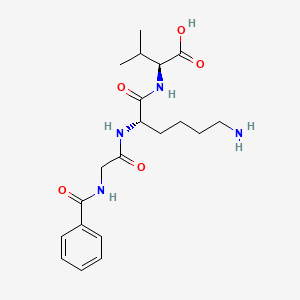

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

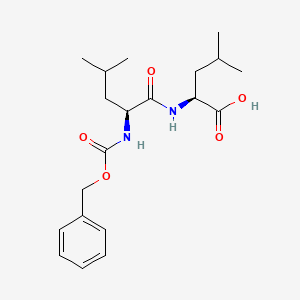

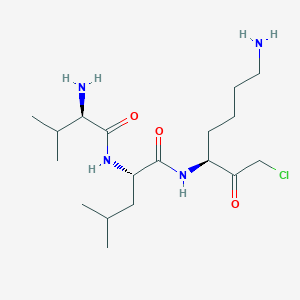

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

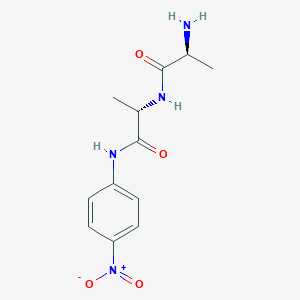

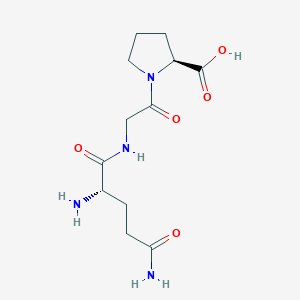

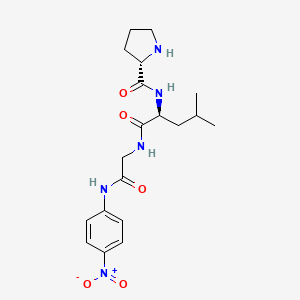

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)